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Compound of Interest

Compound Name: 2-Chloro-5-methylthiazole

Cat. No.: B1589247 Get Quote

An In-depth Examination of NMR, IR, and MS Data for Researchers, Scientists, and Drug

Development Professionals

Abstract: 2-Chloro-5-methylthiazole is a key heterocyclic building block in the synthesis of

pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties

is paramount for reaction monitoring, quality control, and structural confirmation. This guide

provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2-Chloro-5-methylthiazole. We will delve into the interpretation of

the spectral data, offering insights into the structural features of the molecule and providing a

framework for its unambiguous identification.

Introduction
2-Chloro-5-methylthiazole (C₄H₄ClNS, CAS No: 33342-65-3) is a substituted thiazole

derivative of significant interest in medicinal and agricultural chemistry. The thiazole ring is a

common scaffold in a variety of bioactive molecules. The presence of a chloro group at the 2-

position and a methyl group at the 5-position imparts specific reactivity and physical properties

to the molecule, making it a versatile intermediate.

Accurate spectroscopic characterization is the cornerstone of modern chemical synthesis and

drug development. This guide aims to provide a comprehensive overview of the key

spectroscopic data for 2-Chloro-5-methylthiazole, enabling researchers to confidently identify

and utilize this compound in their work.
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Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting spectroscopic data.

The structure of 2-Chloro-5-methylthiazole, with the standard IUPAC numbering, is presented

below.

Caption: Molecular Structure of 2-Chloro-5-methylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Chloro-5-methylthiazole is expected to show two distinct

signals corresponding to the methyl protons and the proton on the thiazole ring.

Experimental Protocol: A sample of 2-Chloro-5-methylthiazole is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS)

as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

Data Summary:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.4 Singlet 1H H-4

~2.5 Singlet 3H -CH₃

Interpretation:

The downfield singlet at approximately 7.4 ppm is characteristic of the proton at the C-4

position of the thiazole ring. Its chemical shift is influenced by the electron-withdrawing

nature of the adjacent sulfur atom and the overall aromaticity of the ring.
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The upfield singlet at around 2.5 ppm corresponds to the three equivalent protons of the

methyl group at the C-5 position.

¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the

molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as

the ¹H NMR, using the same sample solution. A proton-decoupled sequence is commonly used

to simplify the spectrum to a series of singlets.

Data Summary:

Chemical Shift (δ, ppm) Assignment

~152 C-2

~140 C-5

~138 C-4

~15 -CH₃

Interpretation:

The signal at approximately 152 ppm is assigned to the C-2 carbon, which is significantly

deshielded due to its direct attachment to the electronegative nitrogen and chlorine atoms.

The signals for the C-4 and C-5 carbons of the thiazole ring appear in the aromatic region,

around 138-140 ppm.

The upfield signal at approximately 15 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.
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Experimental Protocol: The IR spectrum of 2-Chloro-5-methylthiazole can be obtained using

a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid

between salt plates (e.g., NaCl or KBr) or as a thin film.

Data Summary:

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Weak C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic)

~1550 Medium C=N stretch

~1450 Medium C=C stretch (ring)

~800 Strong C-Cl stretch

Interpretation:

The weak absorption around 3100 cm⁻¹ is indicative of the C-H stretching vibration of the

proton on the thiazole ring.

The medium intensity bands in the 2950-2850 cm⁻¹ region are due to the symmetric and

asymmetric stretching vibrations of the C-H bonds in the methyl group.

The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the

1550-1450 cm⁻¹ region.

A strong absorption band around 800 cm⁻¹ is characteristic of the C-Cl stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A mass spectrum of 2-Chloro-5-methylthiazole can be obtained using

an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source,

where it is bombarded with high-energy electrons, causing ionization and fragmentation.
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Data Summary:

m/z Relative Intensity (%) Assignment

133/135 High [M]⁺ (Molecular ion)

98 Medium [M - Cl]⁺

71 Medium [M - Cl - HCN]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 133 and 135 with an approximate intensity

ratio of 3:1, which is characteristic of the presence of one chlorine atom due to the natural

isotopic abundance of ³⁵Cl and ³⁷Cl.

A significant fragment at m/z 98 corresponds to the loss of a chlorine atom from the

molecular ion.

Further fragmentation, such as the loss of HCN from the [M - Cl]⁺ fragment, can lead to the

ion at m/z 71.

[M]⁺
m/z 133/135

[M - Cl]⁺
m/z 98

- Cl [M - Cl - HCN]⁺
m/z 71

- HCN

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

system for the identification and characterization of 2-Chloro-5-methylthiazole. The ¹H and

¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key

functional groups, and the mass spectrum establishes the molecular weight and characteristic

fragmentation pattern. For researchers and professionals in drug development and
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agrochemical synthesis, a thorough understanding of this data is essential for ensuring the

quality and identity of this important synthetic intermediate.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-5-methylthiazole: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589247#spectroscopic-data-of-2-chloro-5-
methylthiazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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